molecular formula C10H16O B13602129 4-Cyclohexylbut-2-enal

4-Cyclohexylbut-2-enal

Cat. No.: B13602129
M. Wt: 152.23 g/mol
InChI Key: BRQHJPHHSBUZPY-SNAWJCMRSA-N
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Description

4-Cyclohexylbut-2-enal is an organic compound with the molecular formula C10H16O It is characterized by a cyclohexyl group attached to a but-2-enal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylbut-2-enal typically involves the aldol condensation of cyclohexanone with crotonaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylbut-2-enal undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form 4-Cyclohexylbut-2-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-Cyclohexylbutanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like Grignard reagents in anhydrous conditions.

Major Products:

    Oxidation: 4-Cyclohexylbut-2-enoic acid.

    Reduction: 4-Cyclohexylbutanol.

    Substitution: Various substituted cyclohexylbut-2-enal derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclohexylbut-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-Cyclohexylbut-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity by disrupting bacterial cell walls.

Comparison with Similar Compounds

    Cyclohexylacetaldehyde: Similar structure but lacks the double bond in the but-2-enal chain.

    Cyclohexylpropanal: Similar structure but with a shorter carbon chain.

    Cyclohexylbutanal: Similar structure but with a saturated carbon chain.

Uniqueness: 4-Cyclohexylbut-2-enal is unique due to the presence of both a cyclohexyl group and an unsaturated aldehyde chain. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its saturated or shorter-chain analogs.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(E)-4-cyclohexylbut-2-enal

InChI

InChI=1S/C10H16O/c11-9-5-4-8-10-6-2-1-3-7-10/h4-5,9-10H,1-3,6-8H2/b5-4+

InChI Key

BRQHJPHHSBUZPY-SNAWJCMRSA-N

Isomeric SMILES

C1CCC(CC1)C/C=C/C=O

Canonical SMILES

C1CCC(CC1)CC=CC=O

Origin of Product

United States

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